2-amino-9-[7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-3H-purin-6-one
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Overview
Description
Compound “2-amino-9-[7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-3H-purin-6-one” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific and industrial fields due to its distinct chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-amino-9-[7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-3H-purin-6-one” involves specific reaction conditions and reagents. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction yields the desired product along with imidazolium chloride as a byproduct .
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up by optimizing the reaction conditions to ensure high yield and purity. The removal of byproducts and solvents is crucial to obtain the crystalline product in approximately 90% yield .
Chemical Reactions Analysis
Types of Reactions: Compound “2-amino-9-[7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-3H-purin-6-one” undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into reduced forms with distinct properties.
Substitution: It participates in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Compound “2-amino-9-[7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-3H-purin-6-one” has a wide range of applications in scientific research, including:
Biology: Its role in biological research includes studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: In industrial applications, it is used in the production of polymers, coatings, and other materials.
Mechanism of Action
Comparison with Other Similar Compounds: Compound “2-amino-9-[7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-3H-purin-6-one” can be compared with other similar compounds based on its chemical structure and reactivity. For instance, it shares similarities with compounds like phosgene and imidazole, but its unique combination of functional groups gives it distinct properties .
Comparison with Similar Compounds
- Phosgene
- Imidazole
- Carbonyldiimidazole
These compounds have overlapping applications but differ in their specific uses and reactivity profiles.
Properties
IUPAC Name |
2-amino-9-[7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-3H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O5/c12-10-14-7-4(8(19)15-10)13-3-16(7)9-5-6(18)11(1-17,21-9)2-20-5/h3,5-6,9,17-18H,1-2H2,(H3,12,14,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVMOEUWPMYRQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C(C(O1)C(O2)N3C=NC4=C3NC(=NC4=O)N)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2(C(C(O1)C(O2)N3C=NC4=C3NC(=NC4=O)N)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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